molecular formula C8H8N2OS B7867119 MFCD02860526

MFCD02860526

Cat. No.: B7867119
M. Wt: 180.23 g/mol
InChI Key: CTFGAGLBLAEWOJ-UHFFFAOYSA-N
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Description

MFCD02860526 is a chemical compound identified by its MDL number, with a molecular weight of 180.2 g/mol. The compound is commercially available in quantities ranging from 100 mg to 1000 mg, with prices varying from $139 (100 mg) to $259 (1000 mg) . Its physicochemical properties, such as solubility, logP, and bioavailability, remain unspecified in the current evidence, highlighting a gap in publicly accessible data.

Properties

IUPAC Name

N-(cyanomethyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-3-4-10-8(11)6-7-2-1-5-12-7/h1-2,5H,4,6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFGAGLBLAEWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02860526 typically involves the reaction of thiophene-2-carboxylic acid with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

MFCD02860526 can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

MFCD02860526 has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of MFCD02860526 depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or ion channels. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD02860526, two structurally related boronic acid derivatives are selected for comparison: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS unlisted). These compounds share functional similarities, such as utility in Suzuki-Miyaura cross-coupling reactions, and structural motifs involving halogen substituents .

Table 1: Comparative Physicochemical Properties

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula Not available C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 180.2 g/mol 235.27 g/mol 270.27 g/mol (estimated)
LogP (XLOGP3) Not available 2.15 2.85 (predicted)
Solubility (ESOL) Not available 0.24 mg/mL 0.15 mg/mL (predicted)
Bioavailability Score Not available 0.55 0.45 (predicted)
Synthetic Accessibility Not available 2.07 2.30 (predicted)

Key Differences and Similarities

Structural Features: this compound’s molecular weight (180.2 g/mol) suggests a simpler structure compared to the bulkier halogenated boronic acids listed above. Both compared boronic acids contain bromine and chlorine substituents, which are critical for tuning electronic and steric effects in cross-coupling reactions .

Physicochemical Behavior: The boronic acids exhibit moderate lipophilicity (LogP 2.15–2.85), whereas this compound’s LogP is undefined. Higher LogP values in halogenated analogs may improve membrane permeability but reduce aqueous solubility .

Synthetic Utility :

  • The boronic acids are synthesized via palladium-catalyzed reactions under mild conditions (e.g., 75°C in THF/water), achieving high yields . This compound’s synthetic route is unspecified, but its lower molecular weight may imply simpler preparation steps.

Functional Applications: Boronic acids are pivotal in medicinal chemistry for constructing biaryl motifs in drug candidates. Their halogenated variants are often used in radiopharmaceuticals or agrochemicals due to their stability and reactivity .

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